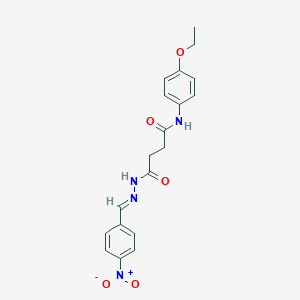![molecular formula C27H19N5O B515399 2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B515399.png)
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one involves multiple steps and specific reaction conditions. One common method involves the condensation of 8-quinolinylamine with a suitable aldehyde or ketone, followed by cyclization to form the quinazolinone ring. The reaction conditions typically include the use of a strong acid or base as a catalyst, and the reaction is often carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve the use of microwave irradiation, ionic liquids, or other green chemistry approaches to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to DNA or proteins, thereby interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinoline derivatives, such as:
2-Ethyl-N-(8-quinolinyl)butanamide: This compound has a similar quinoline structure but differs in its functional groups and overall molecular architecture.
Diethyl 2-{[(6-methoxy-8-quinolinyl)amino]methylene}malonate: Another quinoline derivative with distinct functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C27H19N5O |
|---|---|
Molecular Weight |
429.5g/mol |
IUPAC Name |
2-quinolin-8-yl-3-[(E)-quinolin-8-ylmethylideneamino]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H19N5O/c33-27-21-12-1-2-14-23(21)31-26(22-13-4-8-19-11-6-16-29-25(19)22)32(27)30-17-20-9-3-7-18-10-5-15-28-24(18)20/h1-17,26,31H/b30-17+ |
InChI Key |
WPVWBYOJTFBRAC-OCSSWDANSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)N=CC5=CC=CC6=C5N=CC=C6 |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)/N=C/C5=CC=CC6=C5N=CC=C6 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)N=CC5=CC=CC6=C5N=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-methoxyphenyl)-N-(3-{[3-(4-methoxyphenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B515325.png)

![N'-(2,4-dichlorobenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515331.png)
![N'-[1-(4-methoxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B515332.png)

![N'-(2-bromo-3,6-dimethoxybenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515334.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3-chlorophenoxy)acetyl]oxime](/img/structure/B515335.png)

![Ethyl 5-(diethylcarbamoyl)-4-methyl-2-{[(undecafluorocyclohexyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B515338.png)
![2-[4-(benzyloxy)phenoxy]-N'-[2-bromo-5-(2-propynyloxy)benzylidene]acetohydrazide](/img/structure/B515339.png)

![N-mesityl-3-{[3-(mesitylamino)-3-oxopropyl]sulfanyl}propanamide](/img/structure/B515342.png)
